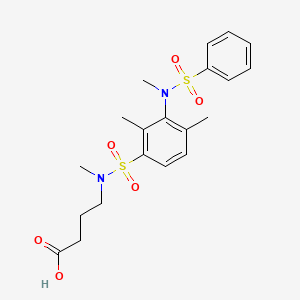
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid, also known as TMB-PSB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been synthesized through various methods. In
Mecanismo De Acción
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid works by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a decrease in the production of bicarbonate ions, which are essential for the survival of cancer cells in acidic environments. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. This dual mechanism of action makes this compound a promising candidate for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and does not affect the viability of normal cells. Studies have also shown that this compound can reduce tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to reduce inflammation and angiogenesis in animal models of inflammatory diseases. These findings suggest that this compound has potential therapeutic applications in cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is its high specificity for CA IX, which makes it a promising candidate for targeted cancer therapy. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo. These limitations can be overcome through the use of drug delivery systems and the development of more stable analogs of this compound.
Direcciones Futuras
There are several future directions for the research on 4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid. One direction is the development of more stable analogs of this compound that have improved pharmacokinetic properties. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, should be explored.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic applications in cancer and inflammatory diseases. Its high specificity for CA IX and dual mechanism of action make it a promising candidate for targeted cancer therapy. While this compound has limitations, these can be overcome through the development of more stable analogs and drug delivery systems. Further research is needed to fully explore the potential of this compound in the treatment of cancer and other diseases.
Métodos De Síntesis
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has been synthesized through various methods, including the reaction of 4-nitrophenylsulfonamide with 2,4-dimethylphenylsulfonamide followed by reduction of the nitro group and subsequent alkylation with butyryl chloride. Another method involves the reaction of 4-nitrophenylsulfonamide with 2,4-dimethylphenylsulfonamide followed by reduction of the nitro group and subsequent reaction with butyryl chloride and N-methylmorpholine. Both methods have been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
4-(N,2,4-trimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid has been studied for its potential therapeutic applications, particularly in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
Propiedades
IUPAC Name |
4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-15-12-13-18(30(27,28)21(3)14-8-11-19(23)24)16(2)20(15)22(4)29(25,26)17-9-6-5-7-10-17/h5-7,9-10,12-13H,8,11,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWPPRSWMSGMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzo[e][1]benzofuran-2-yl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2624985.png)
![(E)-3-(furan-2-yl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2624986.png)
![(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2624987.png)
![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2624989.png)
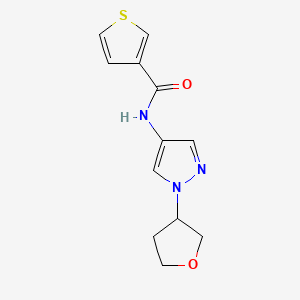
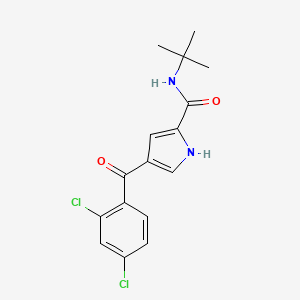
![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
![N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide](/img/structure/B2624996.png)
![7-Amino-2-pyridin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2624997.png)
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
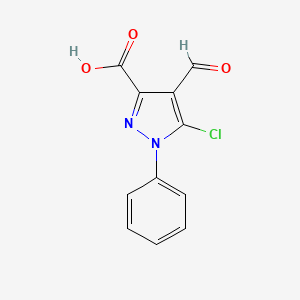
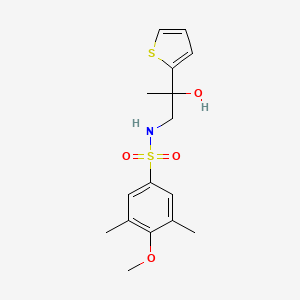
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2625006.png)
